molecular formula C23H27NO2 B2596659 1-[benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol CAS No. 2349-27-1

1-[benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol

Cat. No.: B2596659
CAS No.: 2349-27-1
M. Wt: 349.474
InChI Key: DIJUYSHEKLLUFO-UHFFFAOYSA-N
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Description

1-[benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol is a complex organic compound that features a combination of benzyl, propan-2-yl, and naphthalen-1-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attacks .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Catalysts and high-pressure conditions might be employed to accelerate the reaction rates and ensure complete conversion of reactants .

Chemical Reactions Analysis

Types of Reactions: 1-[benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products:

Scientific Research Applications

1-[benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

  • 1-[benzyl(propan-2-yl)amino]-3-(naphthalen-2-yloxy)propan-2-ol
  • 1-[benzyl(propan-2-yl)amino]-3-(phenylmethoxy)propan-2-ol
  • 1-[benzyl(propan-2-yl)amino]-3-(phenoxy)propan-2-ol

Uniqueness: 1-[benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol is unique due to the presence of the naphthalen-1-yloxy group, which imparts specific electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may have different substituents or structural configurations .

Properties

IUPAC Name

1-[benzyl(propan-2-yl)amino]-3-naphthalen-1-yloxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO2/c1-18(2)24(15-19-9-4-3-5-10-19)16-21(25)17-26-23-14-8-12-20-11-6-7-13-22(20)23/h3-14,18,21,25H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJUYSHEKLLUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)CC(COC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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